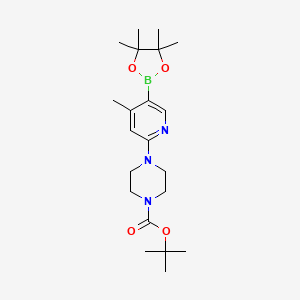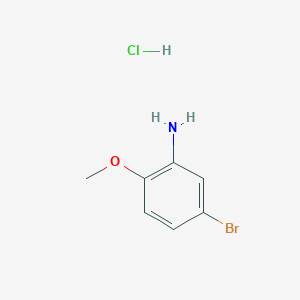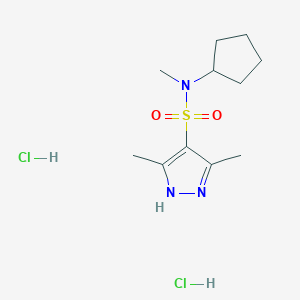![molecular formula C13H20Cl2N2 B1372553 [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine CAS No. 1038251-05-6](/img/structure/B1372553.png)
[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine
Overview
Description
“[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine” is an organic compound with the molecular formula C13H20Cl2N2. It has a molecular weight of 275.22 .
Molecular Structure Analysis
The compound has a complex structure with two chlorine atoms attached to the phenyl group, a methyl group attached to the nitrogen atom, and a propyl group attached to the other nitrogen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.22 and a molecular formula of C13H20Cl2N2 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Cytotoxic Activity : A study conducted by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, including derivatives involving [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine. These compounds showed potent cytotoxic properties against several cancer cell lines, with some having IC(50) values less than 10 nM (Deady et al., 2003).
Ring-Fission and C–C Bond Cleavage : Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole. They observed ring fission and C–C bond cleavage, leading to the formation of various complex structures (Jäger et al., 2002).
Polymeric Protecting Groups : Research by Gormanns and Ritter (1993) focused on polymeric protecting groups, particularly involving compounds with a 2‐methylpropyloxycarbonyl function, which includes derivatives similar to this compound. This study provided insights into the potential use of these compounds in polymer chemistry (Gormanns & Ritter, 1993).
Potential GABAB Receptor Antagonists : Abbenante et al. (1994) explored the synthesis of analogs related to this compound, focusing on their role as potential GABAB receptor antagonists. Their research indicated that these compounds may have applications in neuroscience and pharmacology (Abbenante et al., 1994).
Heterocyclic Systems Synthesis : Kralj et al. (1997) discussed the synthesis of various heterocyclic systems using methyl 2-acetylamino-3-dimethylaminopropenoate and related compounds. This study provides valuable information on the use of these compounds in synthesizing complex heterocyclic structures (Kralj et al., 1997).
Safety and Hazards
properties
IUPAC Name |
1-N-[(3,4-dichlorophenyl)methyl]-2-N,2-N,2-trimethylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2/c1-13(2,17(3)4)9-16-8-10-5-6-11(14)12(15)7-10/h5-7,16H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFJTTVKYAOHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1=CC(=C(C=C1)Cl)Cl)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B1372471.png)







![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propanol](/img/structure/B1372484.png)
![[4-(3-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1372487.png)



